FSCPX

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

FSCPX wird in der wissenschaftlichen Forschung häufig verwendet, um die Rolle von A1-Adenosinrezeptoren bei verschiedenen physiologischen und pathologischen Prozessen zu untersuchen. Zu seinen wichtigsten Anwendungen gehören:

Herz-Kreislauf-Forschung: this compound wird verwendet, um die Rolle von A1-Adenosinrezeptoren bei der Regulierung der Herzfrequenz und der Myokardkontraktilität zu untersuchen.

Neurowissenschaften: Es wird eingesetzt, um die Auswirkungen von Adenosin auf die Neurotransmission und den Neuroprotection zu untersuchen.

Arzneimittelentwicklung: Die Verbindung wird als Werkzeug verwendet, um neue Medikamente zu entwickeln, die auf Adenosinrezeptoren für verschiedene medizinische Erkrankungen abzielen.

5. Wirkmechanismus

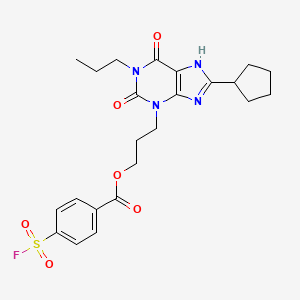

This compound übt seine Wirkung aus, indem es irreversibel an den A1-Adenosinrezeptor bindet. Die Fluorsulfonylgruppe reagiert mit nukleophilen Resten im Rezeptor und bildet eine kovalente Bindung. Diese irreversible Bindung verhindert die Aktivierung des Rezeptors durch endogenes Adenosin und blockiert so seine physiologischen Wirkungen . Das primäre molekulare Ziel von this compound ist der A1-Adenosinrezeptor, der an verschiedenen Signalwegen beteiligt ist, die mit den Funktionen des Herz-Kreislauf- und Nervensystems zusammenhängen .

Wirkmechanismus

Target of Action

FSCPX is known as a potent, selective, and irreversible antagonist of the A1 Adenosine Receptor (A1AR) . A1ARs are widely expressed in mammalian tissues and play a crucial role in various physiological processes .

Mode of Action

This compound interacts with A1ARs and inhibits their function . It has been observed that this compound paradoxically increases the direct negative inotropic response to A1 adenosine receptor agonists if NBTI, a nucleoside transport inhibitor, is present . This suggests that this compound might modify the equilibrative and NBTI-sensitive nucleoside transporter (ENT1) in a way that allows ENT1 to transport adenosine but impedes NBTI to inhibit this transport .

Biochemical Pathways

This compound affects the biochemical pathways involving adenosine and its receptors. By antagonizing A1AR, it modifies the effects of adenosine receptor agonists. Furthermore, it appears to influence the function of ENT1, thereby affecting the transport of adenosine .

Result of Action

The primary result of this compound’s action is the inhibition of A1AR, which can lead to increased responses to A1 adenosine receptor agonists . Additionally, this compound appears to modify the action of NBTI, reducing the interstitial concentration of adenosine of endogenous origin .

Biochemische Analyse

Biochemical Properties

FSCPX plays a significant role in biochemical reactions, particularly in its interaction with the A1 adenosine receptor . It binds to the A1 adenosine receptor with low nanomolar potency . This interaction modifies the effect of NBTI, a nucleoside transport inhibitor, by reducing the interstitial adenosine level in the guinea pig atrium .

Cellular Effects

This compound influences cell function by interacting with the A1 adenosine receptor . This interaction affects cell signaling pathways and cellular metabolism, particularly by modifying the effects of nucleoside transport inhibitors .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with the A1 adenosine receptor . This binding is irreversible and results in changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . It has been found that this compound inhibits the effects of NBTI that are mediated by increasing the interstitial concentration of adenosine of endogenous origin .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Specific threshold effects, as well as toxic or adverse effects at high doses, have not been reported in the literature.

Metabolic Pathways

This compound is involved in metabolic pathways related to adenosine transport . It interacts with the equilibrative and NBTI-sensitive nucleoside transporter (ENT1), affecting metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with the A1 adenosine receptor . This interaction affects its localization and accumulation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of FSCPX involves multiple steps, starting from commercially available precursors

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of this compound typically follows standard organic synthesis protocols, involving purification steps such as recrystallization and chromatography to ensure high purity and yield .

Analyse Chemischer Reaktionen

Arten von Reaktionen: FSCPX unterliegt hauptsächlich Substitutionsreaktionen, insbesondere nukleophilen Substitutionen, aufgrund des Vorhandenseins der Fluorsulfonylgruppe. Diese Gruppe reagiert mit Nukleophilen, was zur Bildung kovalenter Bindungen mit Zielproteinen führt .

Häufige Reagenzien und Bedingungen: Die Synthese von this compound beinhaltet Reagenzien wie Cyclopentylamin, Dipropylamin und Fluorsulfonylchlorid. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, einschließlich spezifischer Temperaturen und pH-Werte, um die gewünschte Produktbildung sicherzustellen .

Hauptsächlich gebildete Produkte: Das Hauptprodukt, das aus den Reaktionen mit this compound gebildet wird, ist der kovalent gebundene Komplex mit dem A1-Adenosinrezeptor. Diese irreversible Bindung ist entscheidend für seine Funktion als Antagonist .

Vergleich Mit ähnlichen Verbindungen

FSCPX ist aufgrund seiner irreversiblen Bindung an den A1-Adenosinrezeptor einzigartig. Andere ähnliche Verbindungen umfassen:

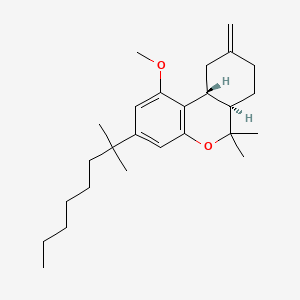

DPCPX (8-Cyclopentyl-1,3-dipropylxanthin): Ein selektiver Antagonist des A1-Adenosinrezeptors, aber mit reversibler Bindung.

CPX (8-Cyclopentyl-1,3-dimethylxanthin): Ein weiterer reversibler Antagonist des A1-Adenosinrezeptors.

KW-3902 (8-(Noradamantan-3-yl)-1,3-dipropylxanthin): Ein selektiver Antagonist des A1-Adenosinrezeptors mit reversibler Bindung.

Die irreversible Bindung von this compound bietet einen eindeutigen Vorteil bei Studien, die eine längere Rezeptorblockade erfordern .

Eigenschaften

IUPAC Name |

3-(8-cyclopentyl-2,6-dioxo-1-propyl-7H-purin-3-yl)propyl 4-fluorosulfonylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN4O6S/c1-2-12-28-21(29)18-20(26-19(25-18)15-6-3-4-7-15)27(23(28)31)13-5-14-34-22(30)16-8-10-17(11-9-16)35(24,32)33/h8-11,15H,2-7,12-14H2,1H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJLGXHIRSHTRPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(N=C(N2)C3CCCC3)N(C1=O)CCCOC(=O)C4=CC=C(C=C4)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00166094 | |

| Record name | 8-Cyclopentyl-3-(3-((4-(fluorosulfonyl)benzoyl)oxy)propyl)-1-propylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156547-56-7 | |

| Record name | 8-Cyclopentyl-3-(3-((4-(fluorosulfonyl)benzoyl)oxy)propyl)-1-propylxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156547567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Cyclopentyl-3-(3-((4-(fluorosulfonyl)benzoyl)oxy)propyl)-1-propylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6aR,10aR)-1-methoxy-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene](/img/structure/B1674086.png)

![ethyl (3S)-3-[[2-(1-oxo-7-piperazin-1-yl-3,4-dihydroisoquinolin-2-yl)acetyl]amino]pent-4-ynoate](/img/structure/B1674091.png)

![2-[4-[[4-[4-(3-cyclopentylpropyl)-5-oxotetrazol-1-yl]phenyl]sulfonylamino]phenyl]ethyl-[(2R)-2-hydroxy-2-pyridin-1-ium-3-ylethyl]azanium;dichloride](/img/structure/B1674094.png)

![3-[3-[4-[2-(3-fluorophenyl)ethyl]piperazin-1-yl]propyl]-5-(1,2,4-triazol-4-yl)-1H-indole](/img/structure/B1674098.png)

![N-[(2R,3S)-1-[[(1R,3S)-3-(aminomethyl)cyclohexyl]methylamino]-3-(1H-indol-3-yl)-1-oxobutan-2-yl]-4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxamide](/img/structure/B1674102.png)

![2-[3-Chloro-4-[3-[[7-propyl-3-(trifluoromethyl)-1,2-benzoxazol-6-yl]oxy]propylsulfanyl]phenyl]acetic acid](/img/structure/B1674104.png)